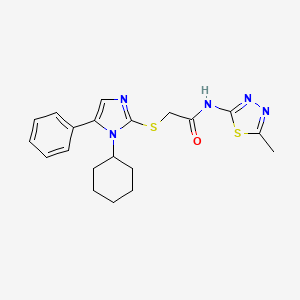

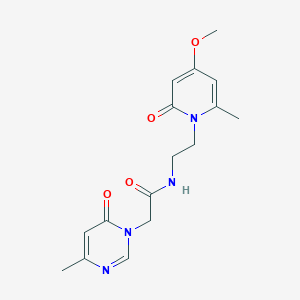

![molecular formula C18H19ClN2O4S B2595610 1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922553-75-1](/img/structure/B2595610.png)

1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a tetrahydrobenzo[f][1,4]oxazepin ring, and a methanesulfonamide group. These groups are common in many pharmaceuticals and could potentially give this compound a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrahydrobenzo[f][1,4]oxazepin ring, followed by the introduction of the chlorophenyl and ethyl groups. The final step would likely be the attachment of the methanesulfonamide group .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a seven-membered tetrahydrobenzo[f][1,4]oxazepin ring, which is fused to a benzene ring (the 2-chlorophenyl group). Attached to this structure is a methanesulfonamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methanesulfonamide group could participate in a variety of reactions involving its sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the chlorophenyl and methanesulfonamide groups could make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications

Synthetic Chemistry Applications

Methanesulfonamide compounds are frequently utilized in synthetic chemistry for various applications, including the synthesis of heterocyclic compounds. For example, studies have demonstrated the utility of methanesulfonamides in the synthesis of benzoxazoles, triazoles, and indazoles, showcasing their versatility in constructing complex molecular architectures (S. Upadhyaya et al., 1997; D. Buckle et al., 1981). These synthetic routes often involve complex reactions including ring expansions and closures, highlighting the role of methanesulfonamides in facilitating these transformations.

Photophysical Properties

Methanesulfonamides and their derivatives have been explored for their photophysical properties, such as fluorescence. A study on fluorescent dibenzoxazolylphenols and related compounds, which were prepared by condensation reactions involving methanesulfonamidoterephthalic acids, revealed their potential as wavelength shifters in detecting mediums for ionizing radiation, with quantum yields as high as 0.48 (J. Kauffman & G. S. Bajwa, 1993). This indicates the potential of methanesulfonamide derivatives in applications requiring sensitive and selective photophysical properties.

Antimicrobial and Anticancer Activities

Methanesulfonamide compounds have also been studied for their biological activities, including antimicrobial and anticancer properties. A study on amido sulfonamido methane linked bis heterocycles (bis-oxazoles, thiazoles, and imidazoles) demonstrated significant antimicrobial activity and potent effects on lung, colon, and prostate cancer cell lines (C. Premakumari et al., 2014). This suggests that derivatives of methanesulfonamides could be explored further for potential therapeutic applications.

Future Directions

properties

IUPAC Name |

1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-2-21-9-10-25-17-8-7-14(11-15(17)18(21)22)20-26(23,24)12-13-5-3-4-6-16(13)19/h3-8,11,20H,2,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDIHSCNGSQRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclohexylethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2595535.png)

![2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2595543.png)

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2595544.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595545.png)

![3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2595546.png)

![N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2595548.png)